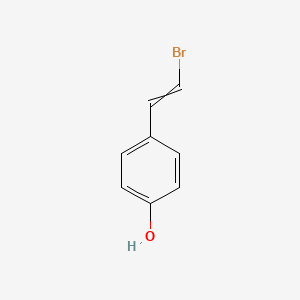

Phenol, 4-(2-bromoethenyl)-

Beschreibung

Historical Context and Evolution of Phenol (B47542) Derivatives in Chemical Research

The journey of phenol and its derivatives began in 1834 when Friedlieb Ferdinand Runge first isolated phenol, which he termed "Karbolsäure" (carbolic acid), from coal tar in an impure form. wikipedia.org For a considerable period, coal tar was the principal source of phenol until the advent of the petrochemical industry. wikipedia.orgnih.gov In 1841, French chemist Auguste Laurent was the first to prepare pure phenol and is credited with coining the term "phène" for benzene (B151609), which forms the root of "phenol" and "phenyl". wikipedia.org

Initially, research focused on the direct extraction of phenols from natural sources and the development of early synthetic methods, such as the hydrolysis of benzene derivatives. nih.gov The 20th century witnessed a significant evolution with the development of more sophisticated synthetic routes, including the hydrolysis of chlorobenzene (B131634) and the oxidation of toluene. nih.gov Today, the vast majority of industrial phenol production relies on the cumene (B47948) process, which involves the oxidation of cumene to cumene hydroperoxide, followed by an acid-catalyzed rearrangement to yield phenol and acetone. nih.gov This progression from simple extraction to highly efficient, large-scale synthetic processes has enabled the widespread use of phenols as precursors for a vast array of materials, including plastics, resins, detergents, and pharmaceuticals. wikipedia.orgnih.gov The development of synthetic methodologies has also allowed for the precise introduction of various functional groups onto the phenol ring, leading to a diverse library of phenol derivatives with tailored properties. ontosight.ai

Significance of Bromoalkenyl Moieties in Synthetic Methodologies

The bromoalkenyl moiety is a particularly valuable functional group in contemporary organic synthesis due to its versatile reactivity. This group is a key participant in a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. researchgate.net These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient and stereoselective construction of complex molecular frameworks from simpler precursors. nih.gov

The presence of the bromine atom on the vinyl group provides a reactive handle for these transformations, where it can be readily displaced by a wide range of other functional groups. This reactivity allows for the strategic elaboration of the bromoalkenyl-containing molecule, making it a versatile intermediate in multi-step syntheses. core.ac.uk The development of new synthetic methodologies continues to expand the utility of bromoalkenyl compounds in constructing diverse molecular architectures, including those with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Structural Elucidation Challenges and Advanced Spectroscopic Approaches for Phenol, 4-(2-bromoethenyl)-

The definitive identification of "Phenol, 4-(2-bromoethenyl)-" necessitates the use of a combination of advanced spectroscopic techniques. Each method provides unique and complementary information to piece together the complete molecular structure.

The structural elucidation of halogenated phenols can present certain challenges. rsc.org For instance, in mass spectrometry, the fragmentation patterns can be complex due to competing eliminations of the halogen and other parts of the molecule. rsc.org The precise assignment of signals in nuclear magnetic resonance (NMR) spectroscopy can also be complicated by the electronic effects of the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in identifying the number and connectivity of protons in the molecule. For "Phenol, 4-(2-bromoethenyl)-", specific chemical shifts are expected for the phenolic hydroxyl proton, the aromatic protons, and the vinyl protons. The coupling patterns between the vinyl protons can also determine the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic and vinyl carbons are influenced by the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. udel.edu Key absorptions for "Phenol, 4-(2-bromoethenyl)-" would include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching for the aromatic and vinyl groups, a C=C stretching vibration for the alkenyl group, and C-Br stretching. openstax.orgdocbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. acs.org For "Phenol, 4-(2-bromoethenyl)-", the mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), which is a clear indicator of its presence. rsc.org High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

Interactive Data Tables

The following tables summarize key properties and expected spectroscopic data for "Phenol, 4-(2-bromoethenyl)-".

Table 1: Physical and Chemical Properties of Phenol, 4-(2-bromoethenyl)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[(E)-2-bromoethenyl]phenol | |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1C=CBr)O |

Table 2: Predicted Spectroscopic Data for Phenol, 4-(2-bromoethenyl)-

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Signals for phenolic OH, aromatic protons (likely two doublets), and vinyl protons (two doublets with characteristic coupling constant for E or Z isomer). |

| ¹³C NMR | Signals for aromatic carbons (some quaternary, some with attached protons) and two vinyl carbons. |

| IR Spectroscopy (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100-3000 (aromatic and vinyl C-H stretch), ~1650 (C=C stretch), ~1600, 1500 (aromatic C=C stretch), ~700-500 (C-Br stretch). |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromoethenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYUMZXLGWXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310557 | |

| Record name | Phenol, 4-(2-bromoethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606488-96-4 | |

| Record name | Phenol, 4-(2-bromoethenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606488-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-bromoethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct and Indirect Synthetic Routes to Phenol (B47542), 4-(2-bromoethenyl)-

The synthesis of Phenol, 4-(2-bromoethenyl)- can be achieved through two primary strategic approaches. The first involves the direct functionalization of a pre-existing alkenyl scaffold, specifically the vinyl group of 4-ethenylphenol (also known as 4-vinylphenol). The second major route relies on the formation of the ethenyl linkage through coupling reactions, connecting a halogenated phenol with a suitable two-carbon component. Each of these strategies presents unique challenges and advantages concerning reagent availability, reaction efficiency, and control over the final product's stereochemistry.

Strategies for Carbon-Bromine Bond Formation on Alkenyl Scaffolds

The formation of a carbon-bromine bond on the vinyl group of a phenol precursor is a direct method for the synthesis of Phenol, 4-(2-bromoethenyl)-. This approach hinges on the ability to selectively introduce a bromine atom onto the double bond without affecting the phenol ring.

The direct bromination of 4-ethenylphenol presents a significant regioselectivity challenge. The electron-rich phenol ring is highly susceptible to electrophilic aromatic substitution, which can compete with the desired bromination of the vinyl group. researchgate.net To achieve selective vinylic bromination, reaction conditions and the choice of brominating agent are critical.

One common strategy involves the use of N-bromosuccinimide (NBS) under conditions that favor a free-radical pathway over an electrophilic one, such as initiation by light or a radical initiator. This approach is designed to generate a bromine radical that will preferentially add to the double bond. Another potential method is the reaction of 4-ethenylphenol with hydrobromic acid (HBr), which would be expected to undergo electrophilic addition to the alkene. researchgate.net However, controlling the regiochemistry of this addition to yield the desired 2-bromoethenyl product can be complex.

The Corey-Fuchs reaction offers an alternative route, starting from 4-hydroxybenzaldehyde. This reaction with carbon tetrabromide and triphenylphosphine (B44618) initially yields 4-(2,2-dibromovinyl)phenol, which can then be selectively monodehalogenated to give the target compound.

Table 1: Comparison of Potential Bromination Methods for 4-Ethenylphenol

| Brominating Agent | Proposed Conditions | Primary Product | Potential Byproducts | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat or light | Phenol, 4-(2-bromoethenyl)- | Ring-brominated phenols | |

| Hydrobromic Acid (HBr) | Inert solvent, low temperature | Phenol, 4-(2-bromoethenyl)- | Phenol, 4-(1-bromoethyl)- | researchgate.net |

| CBr₄ / PPh₃ (Corey-Fuchs) | Methylene chloride | 4-(2,2-Dibromovinyl)phenol (intermediate) | Triphenylphosphine oxide |

Stereoselective Approaches to (E)- and (Z)-Phenol, 4-(2-bromoethenyl)-

The geometry of the double bond in Phenol, 4-(2-bromoethenyl)- is a critical aspect of its structure, leading to the existence of (E) and (Z) isomers. Achieving stereoselectivity in the synthesis is a significant challenge. Several synthetic methods can be adapted to favor the formation of one isomer over the other.

The Wittig reaction and its modifications are powerful tools for creating alkenes with a degree of stereocontrol. mdpi.comcdnsciencepub.com For instance, a Horner-Wadsworth-Emmons reaction using a brominated phosphonate (B1237965) ylide could be employed to react with 4-hydroxybenzaldehyde, often favoring the formation of the (E)-isomer. Conversely, certain Wittig reaction conditions can be tuned to favor the (Z)-isomer. organic-chemistry.org

Another approach involves the stereoselective halodesilylation of a vinylsilane. acs.org A ruthenium-catalyzed silylative coupling of a protected 4-hydroxystyrene derivative, followed by reaction with a N-halosuccinimide, can lead to the formation of (E)-β-aryl vinyl halides. organic-chemistry.org Additionally, the Hunsdiecker reaction, applied to a substituted cinnamic acid derived from 4-hydroxybenzaldehyde, can also yield vinyl bromides, with the stereochemistry being influenced by the reaction conditions. organic-chemistry.org

Table 2: Potential Stereoselective Synthetic Routes

| Method | Precursor | Key Reagents | Predominant Isomer | Reference |

| Horner-Wadsworth-Emmons | 4-Hydroxybenzaldehyde | Brominated phosphonate ylide, base | (E) | organic-chemistry.org |

| Wittig Reaction | 4-Hydroxybenzaldehyde | β-Oxido phosphonium (B103445) ylide, electrophilic bromine source | (E) or (Z), depending on ylide structure | organic-chemistry.org |

| Halodesilylation | Protected 4-hydroxystyrene | Ru catalyst, silylating agent, NBS | (E) | organic-chemistry.org |

| Hunsdiecker-type Reaction | 4-Hydroxycinnamic acid | N-Bromosuccinimide, catalytic lithium acetate | (E) | organic-chemistry.org |

Coupling Reactions Involving Halogenated Phenols and Ethenyl Components

An alternative to the direct functionalization of 4-ethenylphenol is the construction of the molecule through carbon-carbon bond formation. This typically involves the reaction of a halogenated phenol with a molecule that provides the bromoethenyl group, often catalyzed by a transition metal.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Heck reaction, for example, could be envisioned as a route to Phenol, 4-(2-bromoethenyl)-. wikipedia.orgorganic-chemistry.org This could potentially be achieved by coupling a protected 4-halophenol, such as 4-iodophenol, with a suitable vinylating agent like vinyl bromide. The reactivity order for the halide in the Heck reaction is typically I > Br > Cl. wikipedia.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligands, base, and solvent are all critical for a successful reaction. organic-chemistry.org Ligands such as triphenylphosphine or BINAP are commonly employed to stabilize the palladium catalyst and influence its reactivity. wikipedia.org

Table 3: Representative Conditions for a Heck-Type Coupling

| Aryl Halide (Protected) | Alkene Partner | Palladium Catalyst | Ligand | Base | Solvent | Reference |

| 4-Iodophenol (TBDMS protected) | Vinyl bromide | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | wikipedia.orgorganic-chemistry.org |

| 4-Bromophenol (TBDMS protected) | Vinyl bromide | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | wikipedia.orgorganic-chemistry.org |

| 4-Triflyloxyphenol (TBDMS protected) | Vinyl bromide | Pd(PPh₃)₄ | - | NaOAc | DMA | wikipedia.org |

Copper-Mediated Coupling Reactions

Copper catalysts and reagents also play a significant role in cross-coupling chemistry. While palladium is more common for Heck-type reactions, copper is a crucial co-catalyst in the Sonogashira reaction, which couples aryl or vinyl halides with terminal alkynes. gold-chemistry.orgwikipedia.org This reaction could be adapted to form an enyne precursor, which would then need to be further functionalized.

More directly, copper-mediated reactions can be used for the formation of carbon-halogen bonds. beilstein-journals.org For instance, copper(II) bromide could be used in conjunction with other reagents to achieve the bromination of a vinyl group. There is also precedent for copper-catalyzed C-H halogenation of phenols, although this typically targets the aromatic ring. beilstein-journals.org

A plausible, albeit more complex, route could involve a copper-mediated coupling of a protected 4-halophenol with a vinyl organometallic reagent, such as a vinylcuprate. These types of reactions, while powerful, often require stoichiometric amounts of copper.

Table 4: Potential Copper-Mediated or -Catalyzed Reactions

| Reaction Type | Phenolic Substrate | Ethenyl Source/Reagent | Copper Source | Key Features | Reference |

| Sonogashira Coupling (precursor synthesis) | Protected 4-iodophenol | Acetylene | CuI (co-catalyst with Pd) | Forms a 4-ethynylphenol (B7805692) precursor | gold-chemistry.orgwikipedia.org |

| C-H Halogenation | 4-Ethenylphenol | LiBr | CuBr₂ | Potential for direct bromination, regioselectivity is a challenge | beilstein-journals.org |

| Cuprate Coupling | Protected 4-iodophenol | Vinylcuprate reagent | Stoichiometric Cu(I) salt | Forms C-C bond directly, requires pre-formed organometallic | beilstein-journals.org |

Ring-Opening and Rearrangement Strategies for Alkenyl Bromide Formation

The formation of the bromoethenyl group, particularly in a stereoselective manner, can be approached through sophisticated ring-opening and rearrangement reactions. While direct application to Phenol, 4-(2-bromoethenyl)- is not widely documented, general methodologies in organic synthesis provide a framework for these potential pathways.

One such advanced strategy is the ring-opening/cross-metathesis (ROCM) of cyclic alkenes. This method can be employed to generate Z-alkenyl bromides directly. nih.gov For instance, a suitably protected 4-hydroxyphenyl-substituted cyclic alkene could undergo ROCM with a bromo-substituted olefin partner in the presence of a specific metathesis catalyst to yield the desired product. A notable application of this concept is the use of Z,Z-bis(alkenyl)bromide in the synthesis of complex natural products. nih.gov Similarly, ring-closing metathesis (RCM) has been successfully applied to construct cyclic alkenyl bromides, highlighting the viability of metathesis in handling bromoalkene functionalities. acs.org

Another potential route involves the stereoselective ring-opening of activated cyclopropenes. The reaction of bis-activated cyclopropenes with stoichiometric magnesium halides can produce multisubstituted alkenyl halides with high stereoselectivity. organic-chemistry.org This pathway could conceivably be adapted for a phenolic substrate, where a 4-hydroxyphenyl-substituted cyclopropene (B1174273) undergoes ring-opening with a bromide source like magnesium bromide.

Furthermore, halogenative rearrangement reactions offer another avenue. A convenient, metal-free protocol using an oxone/halide system can achieve a halogenative semipinacol rearrangement at room temperature, which involves the in situ generation of a reactive halogenating species. organic-chemistry.org This type of transformation, applied to a precursor with a phenolic group and a suitable migrating group, could potentially lead to the formation of the target bromoalkene structure.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering sustainable and efficient routes to complex molecules. nih.gov For Phenol, 4-(2-bromoethenyl)-, several plausible chemoenzymatic strategies can be proposed based on existing enzymatic capabilities.

Vanadium-dependent haloperoxidases (V-BPOs) are enzymes capable of catalyzing the electrophilic halogenation of electron-rich substrates. researchgate.net A vanadium-dependent bromoperoxidase, for example from the brown alga Ascophyllum nodosum, could catalyze the selective para-bromination of a phenol derivative. researchgate.net A potential chemoenzymatic route could therefore involve the enzymatic bromination of a 4-vinylphenol (B1222589) precursor. The enzyme would utilize a bromide salt and hydrogen peroxide to generate the reactive bromine species, installing it onto the vinyl group.

Another approach involves the enzymatic formation of the vinyl group itself. Phenolic acid decarboxylases are enzymes that catalyze the decarboxylation of cinnamic acid derivatives to form vinylphenols (hydroxystyrenes). An efficient chemoenzymatic process has been demonstrated for producing acetylated hydroxystyrenes, which involves the enzymatic decarboxylation of bio-based phenolic acids followed by a chemical acylation step. nih.gov Adapting this, a substituted p-coumaric acid could be enzymatically decarboxylated to 4-vinylphenol, which would then be subjected to a chemical bromination step to yield the final product.

Lipases are also valuable tools in chemoenzymatic synthesis, particularly for kinetic resolutions. Lipase B from Candida antarctica (CALB) has been used effectively to resolve secondary haloalcohols, including bromo-substituted phenyl ethanol (B145695) derivatives, through transesterification. researchgate.net This suggests a pathway where a racemic precursor alcohol could be resolved enzymatically before being converted to the target alkene.

Table 1: Potential Chemoenzymatic Steps for Phenol, 4-(2-bromoethenyl)- Synthesis

| Enzymatic Step | Enzyme Class | Substrate Precursor | Reaction Type | Potential Outcome |

| Bromination | Vanadium Bromoperoxidase (V-BPO) | 4-Vinylphenol | Electrophilic Halogenation | Direct formation of Phenol, 4-(2-bromoethenyl)- |

| Decarboxylation | Phenolic Acid Decarboxylase | 4-Hydroxy-α-bromocinnamic acid | Decarboxylation | Direct formation of Phenol, 4-(2-bromoethenyl)- |

| Decarboxylation | Phenolic Acid Decarboxylase | p-Coumaric acid | Decarboxylation | Formation of 4-Vinylphenol intermediate |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic 1-(4-hydroxyphenyl)-2-bromoethanol | Transesterification | Enantiomerically pure alcohol precursor |

Functional Group Interconversions on the Bromoethenyl Moiety

The bromoethenyl group of Phenol, 4-(2-bromoethenyl)- is a versatile functional handle, enabling a variety of subsequent chemical transformations.

Nucleophilic Substitution Reactions at the Vinylic Bromine

The bromine atom on the vinyl group is susceptible to substitution by nucleophiles, although its reactivity is distinct from that of a saturated alkyl bromide. vulcanchem.com This reactivity allows for the derivatization of the molecule through the formation of new carbon-carbon or carbon-heteroatom bonds at the vinyl position. evitachem.com

Direct bimolecular nucleophilic substitution at a vinylic carbon (SNV) is mechanistically complex and has been a subject of detailed investigation. Unlike the standard SN2 reaction at sp3 carbons, which is generally disfavored for vinyl halides due to steric hindrance and the high strength of the sp2 C-Br bond libretexts.orglibretexts.org, alternative concerted pathways exist.

Two primary SNV2 mechanisms have been proposed researchgate.net:

SNVπ : This pathway involves an out-of-plane attack of the nucleophile on the π* orbital of the carbon-carbon double bond. This mechanism leads to retention of the original stereochemistry.

The preferred pathway and resulting stereochemical outcome depend on the specific substrate and reaction conditions. For Phenol, 4-(2-bromoethenyl)-, the electron-donating nature of the para-hydroxyl group would influence the electron density of the π-system, potentially impacting the relative energies of the SNVσ and SNVπ transition states.

A more common and synthetically versatile method for substitution on vinylic bromides involves transition-metal catalysis. Cross-coupling reactions such as the Suzuki or Heck reactions are powerful tools for this purpose. These reactions typically employ palladium or nickel catalysts to facilitate the coupling of the vinyl bromide (electrophile) with a wide range of nucleophiles.

The general catalytic cycle for a cross-coupling reaction, for example a Suzuki coupling, proceeds via three main steps mdpi.com:

Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of Phenol, 4-(2-bromoethenyl)-, forming an organopalladium(II) complex.

Transmetalation : The organic group from an organoboron reagent (nucleophile) is transferred to the palladium complex, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

In addition to traditional cross-coupling, newer methods involving radical-based pathways catalyzed by transition metals have emerged as powerful alternatives for forming C-C and C-heteroatom bonds. acs.orgacs.org

Table 2: Examples of Transition Metal-Catalyzed Substitutions on Vinylic Bromides

| Reaction Name | Catalyst (Typical) | Nucleophile Source | Resulting Bond |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Organoboron compounds (R-B(OR)₂) | C-C (sp²) |

| Heck Coupling | Pd(OAc)₂, Pd/C | Alkenes | C-C (sp²) |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes (R-SnR'₃) | C-C (sp²) |

| Sonogashira Coupling | Pd/Cu co-catalyst | Terminal Alkynes | C-C (sp) |

| Buchwald-Hartwig | Pd or Ni complexes | Amines, Alcohols | C-N, C-O |

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in the bromoethenyl moiety can undergo addition reactions. The mechanism of action for Phenol, 4-(2-bromoethenyl)- involves its ability to participate in electrophilic addition reactions across this double bond.

For instance, the addition of hydrohalic acids like hydrobromic acid (HBr) across the double bond would lead to a saturated dibromoethyl-substituted phenol. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would be influenced by the reaction conditions (e.g., presence or absence of radical initiators) and the electronic effects of both the bromine atom and the phenolic ring. Other electrophilic reagents can also add across the double bond, providing a pathway to further functionalize the ethyl bridge.

Table 3: Potential Addition Reactions on the Bromoethenyl Moiety

| Reagent(s) | Reaction Type | Product Structure |

| H₂, Pd/C | Catalytic Hydrogenation | Phenol, 4-(2-bromoethyl)- |

| HBr (ionic) | Electrophilic Addition | Phenol, 4-(1,2-dibromoethyl)- |

| Br₂ | Electrophilic Halogenation | Phenol, 4-(1,2,2-tribromoethyl)- |

| H₂O, H⁺ | Acid-Catalyzed Hydration | 1-(4-Hydroxyphenyl)-2-bromoethan-1-ol |

Electrophilic Additions and Regioselectivity

The ethenyl double bond in Phenol, 4-(2-bromoethenyl)- is susceptible to electrophilic addition. In such reactions, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition—the specific orientation of E and Nu across the double bond—is dictated by the electronic effects of the substituents.

The reaction with hydrogen halides, such as hydrogen bromide (HBr), illustrates these principles. The addition proceeds via a carbocation intermediate. researchgate.net The stability of this intermediate determines the outcome. Two potential carbocations can be formed upon the addition of H⁺:

A secondary carbocation on the carbon adjacent to the bromine atom.

A secondary, benzylic carbocation on the carbon adjacent to the phenol-substituted aromatic ring.

The benzylic carbocation is significantly stabilized by resonance with the electron-rich aromatic ring, even with the electron-withdrawing inductive effect of the bromine on the adjacent carbon. Therefore, the addition of HBr is expected to follow a Markovnikov-type pathway where the hydrogen atom adds to the bromine-bearing carbon, leading to the formation of the more stable benzylic carbocation. Subsequent attack by the bromide ion would yield a gem-dibromo product.

Radical Additions and Polymerization Pathways

The vinyl group of Phenol, 4-(2-bromoethenyl)- allows it to act as a monomer in radical polymerization reactions, similar to other 4-vinylphenol (4-VP) derivatives. wikipedia.org These polymerizations are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), which decompose upon heating to generate radicals. mdpi.com These radicals add to the vinyl double bond, initiating a chain reaction that leads to the formation of a polymer. researchgate.net

The phenolic hydroxyl group can interfere with radical polymerization by acting as a chain transfer agent or inhibitor. mdpi.com To circumvent this, the hydroxyl group is often protected prior to polymerization, commonly through acetylation to form the corresponding 4-acetoxy derivative. researchgate.nettue.nl After polymerization, the acetyl group can be easily removed by hydrolysis to yield the final poly(4-vinylphenol) derivative. researchgate.net Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can also be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersities from styrene-based monomers. cmu.eduacs.org

Table 1: Radical Polymerization of 4-Vinylphenol Derivatives

This table summarizes findings from studies on monomers structurally related to Phenol, 4-(2-bromoethenyl)-, as direct polymerization data for this specific compound is not extensively documented.

| Monomer | Polymerization Method | Initiator/Catalyst | Key Findings | Reference |

| Acetylated 4-Vinylphenols | Free Radical Polymerization | - | Monomers were stable and polymerized effectively; the resulting polymers could be hydrolyzed to regenerate the phenol groups. | researchgate.nettue.nl |

| 4-Methoxy Styrene | Free Radical Polymerization | AIBN | Polymerized successfully, followed by dealkylation to produce poly(4-vinylphenol). | researchgate.net |

| 4-Vinyl Guaiacol | Solution Polymerization | AIBN | Achieved high conversion, though the phenol group was noted to cause some weak inhibition. | mdpi.com |

| Acetoxystyrene | RAFT Polymerization | - | Allowed for the preparation of well-defined poly(4-vinylphenol) chains after deacetylation. | wikipedia.org |

Elimination Reactions to Form Alkyne Derivatives

The bromoethenyl group can undergo an elimination reaction (dehydrobromination) to form the corresponding alkyne, 4-ethynylphenol. This transformation is a standard method for alkyne synthesis and typically involves treating the vinyl halide with a strong base. masterorganicchemistry.com

The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the hydrogen and bromine atoms being eliminated. almerja.com Strong, non-nucleophilic bases are ideal for this purpose to avoid competing substitution reactions. If the starting material is a terminal vinyl bromide, a third equivalent of base may be required to deprotonate the resulting acidic terminal alkyne. masterorganicchemistry.com While strong bases are common, milder conditions have also been developed.

Table 2: Reagents for Dehydrobromination of Vinyl Bromides

| Reagent(s) | Conditions | Comments | Reference(s) |

| Sodium Amide (NaNH₂) | Typically in liquid ammonia (B1221849) or an inert solvent | A very strong base, highly effective for E2 elimination from vinyl halides. | masterorganicchemistry.com |

| Potassium tert-Butoxide (t-BuOK) | Anhydrous organic solvent (e.g., THF) | A strong, sterically hindered base that favors elimination over substitution. | jst.go.jp |

| Tetrabutylammonium Fluoride (TBAF) | Organic solvent (e.g., DMF) | A milder, moisture-insensitive reagent that can efficiently effect elimination without requiring a strong base or anhydrous conditions. | jst.go.jpnih.gov |

Chemical Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through etherification, esterification, oxidation, and directed functionalization of the aromatic ring.

Etherification and Esterification Strategies

The acidic proton of the phenolic hydroxyl group can be readily replaced to form ethers and esters. These reactions are often used to protect the hydroxyl group or to introduce new functional moieties.

Etherification: This involves converting the phenol into its conjugate base (a phenoxide) with a suitable base, followed by reaction with an alkyl halide. A specific example involves the protection of the closely related 4-(2-bromoethyl)phenol (B83804) as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole (B134444) in THF, affording the product in good yield. Another strategy is the nucleophilic aromatic substitution (SNAr) reaction with highly activated aryl halides.

Esterification: Phenols can be esterified by reaction with carboxylic acids, acid anhydrides, or acyl chlorides. Direct esterification with a carboxylic acid anhydride (B1165640) in the presence of a strong acid catalyst is an effective method. google.com Alternatively, reacting the phenol with an acyl chloride under basic conditions (e.g., in pyridine), known as the Schotten-Baumann reaction, provides a high-yielding route to the corresponding ester. acs.org

Table 3: Selected Etherification and Esterification Reactions of Phenols

This table includes examples from structurally similar phenols to illustrate common synthetic strategies.

| Reaction Type | Reagents | Product Type | Typical Yield | Reference |

| Silyl Etherification | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole | Silyl Ether | 73% | - |

| Aryl Etherification (SNAr) | Pentafluoropyridine (B1199360), Cesium Carbonate | Tetrafluoropyridyl Ether | 96% | - |

| Esterification | Acetic Anhydride, Strong Acid Catalyst | Acetate Ester | - | google.com |

| Esterification (Schotten-Baumann) | Benzoyl Chloride, Pyridine | Benzoate Ester | High | acs.org |

Oxidation Pathways and Quinone Formation

Phenols are susceptible to oxidation, and depending on the oxidant and reaction conditions, can be converted to quinones. The oxidation of para-substituted phenols like Phenol, 4-(2-bromoethenyl)- would be expected to yield ortho-quinones.

A variety of chemical and enzymatic methods can achieve this transformation. Laccase, a phenoloxidase enzyme, can oxidize phenols to quinones via a phenolic free radical intermediate. swst.org This approach is part of the "quinone-tanning" process observed in nature. swst.org From a chemical synthesis perspective, reagents like o-iodoxybenzoic acid (IBX) have been shown to be highly effective for the regioselective oxidation of phenols to o-quinones, providing a valuable tool for constructing catechol-like structures after a subsequent reduction step. nih.gov The tendency of vinylphenols to oxidize can be observed in analytical applications, where their oxidation peak can interfere with sensor readings.

Mechanistic Investigations of Key Synthetic and Transformative Reactions

The synthesis and subsequent chemical transformations of "Phenol, 4-(2-bromoethenyl)-" are underpinned by a variety of complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the mechanistic details of three core processes: radical chain bromination, nucleophilic aromatic substitution on the activated phenol ring, and the catalytic cycles of cross-coupling reactions that are central to the molecule's synthesis and derivatization.

Radical Chain Processes in Bromination Reactions

The introduction of a bromine atom onto the ethenyl side chain of a precursor like 4-vinylphenol often proceeds via a free-radical chain mechanism, particularly when using reagents like N-bromosuccinimide (NBS). libretexts.orglibretexts.org This process is highly regioselective, favoring substitution at the allylic/benzylic position due to the resonance stabilization of the resulting radical intermediate. libretexts.org The mechanism can be dissected into three distinct stages: initiation, propagation, and termination. numberanalytics.combyjus.com

Initiation: The reaction begins with the homolytic cleavage of a bromine source to generate a small number of bromine radicals (Br•). byjus.com This can be triggered by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN). lumenlearning.com In the case of NBS, it is believed to react with trace amounts of HBr to produce a low, steady concentration of molecular bromine (Br₂), which is then homolytically cleaved. libretexts.org

Propagation: This is the "chain" part of the reaction and consists of two key steps that repeat cyclically: byjus.comlumenlearning.com

A bromine radical abstracts a hydrogen atom from the benzylic position of the vinyl group on the phenol precursor. This is the selectivity-determining step, as the benzylic C-H bond is weaker than other C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance delocalization across the π-system of the aromatic ring and the adjacent double bond. libretexts.orglibretexts.org

The newly formed benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the "Phenol, 4-(2-bromoethenyl)-" product and a new bromine radical, which can then continue the chain by abstracting another benzylic hydrogen. numberanalytics.comlumenlearning.com

Termination: The chain reaction is concluded when two radical species combine, quenching the cycle. This can occur through various combinations, such as the reaction of two bromine radicals to reform Br₂, or the combination of a bromine radical with a benzylic radical. byjus.comlumenlearning.com

| Stage | Description | Generic Equation |

|---|---|---|

| Initiation | Generation of initial bromine radicals from a bromine source, often initiated by UV light or a chemical initiator. | Br₂ → 2 Br• |

| Propagation (Step 1) | A bromine radical abstracts a benzylic hydrogen from the vinylphenol precursor (Ar-CH=CH₂) to form a resonance-stabilized benzylic radical. | Ar-CH=CH₂ + Br• → Ar-ĊH-CH₂ (and resonance forms) + HBr |

| Propagation (Step 2) | The benzylic radical reacts with a bromine molecule to yield the final product and regenerate a bromine radical. | Ar-ĊH-CH₂ + Br₂ → Ar-CH(Br)-CH₂ + Br• |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain reaction. | Br• + Br• → Br₂ Ar-ĊH-CH₂ + Br• → Ar-CH(Br)-CH₂ |

The selectivity of bromination over chlorination in such reactions is a well-documented phenomenon. Hydrogen abstraction by a bromine radical is significantly less exergonic than by a chlorine radical. libretexts.org According to Hammond's postulate, this means the transition state for hydrogen abstraction by bromine has more "radical character" and more closely resembles the product radical. lumenlearning.commasterorganicchemistry.com Consequently, the stability of the resulting radical has a much greater influence on the activation energy, leading to the high regioselectivity observed in benzylic brominations. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Activated Phenol Derivatives

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to modify the aromatic ring of phenol derivatives. Classically, this reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to a suitable leaving group. libretexts.orgpressbooks.pubmasterorganicchemistry.com The mechanism is generally accepted to be a two-step addition-elimination process. libretexts.orgnih.gov

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.govfrontiersin.org The negative charge is delocalized onto the activating EWGs, which is crucial for stabilizing this intermediate. pressbooks.pub

Elimination of the Leaving Group: In the second step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub The first step, the formation of the Meisenheimer complex, is usually the rate-determining step. masterorganicchemistry.com

Recent mechanistic studies have revealed an alternative mode of activation for SNAr on halophenols. It has been demonstrated that the transient formation of a neutral phenoxyl radical can powerfully activate the ring towards nucleophilic attack. osti.gov This "homolysis-enabled electronic activation" strategy leverages the phenoxyl radical as an open-shell electron-withdrawing group, which has been shown computationally to lower the barrier for nucleophilic substitution by over 20 kcal/mol compared to the closed-shell phenol. osti.gov This pathway allows SNAr reactions to proceed on phenol derivatives that lack traditional strong EWGs. The radical can be generated through various initiation methods, and it propagates a radical chain that facilitates the nucleophilic substitution. osti.gov

| Feature | Classical SNAr Mechanism libretexts.orgpressbooks.pub | Homolysis-Enabled SNAr Mechanism osti.gov |

|---|---|---|

| Activation Method | Presence of strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. | In-situ formation of a transient phenoxyl radical. |

| Key Intermediate | Anionic σ-adduct (Meisenheimer Complex). nih.gov | Intermediate phenoxyl radical. |

| Driving Force | Stabilization of negative charge by EWGs. | The phenoxyl radical acts as a powerful open-shell EWG, lowering the substitution barrier. |

| Overall Process | Two-step addition-elimination. | A radical chain process enables the nucleophilic substitution event. |

While some SNAr reactions proceed through a clear stepwise mechanism, others may occur via a concerted (cSNAr) pathway where bond formation and bond-breaking occur in a single transition state. nih.govresearchgate.net The specific pathway can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent. nih.govfrontiersin.org

Catalytic Cycle Analysis in Cross-Coupling Methodologies

Cross-coupling reactions are indispensable for forming the carbon-carbon bonds necessary to construct molecules like "Phenol, 4-(2-bromoethenyl)-" or to use it as a building block. The Suzuki, Heck, and Stille reactions are prominent examples, and they generally operate through a catalytic cycle involving a palladium (or sometimes nickel) catalyst. libretexts.orgnih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide (like a vinyl bromide) with an organoboron species, catalyzed by a palladium complex. libretexts.orgwikipedia.org The widely accepted catalytic cycle involves three primary steps: libretexts.orgrsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (R¹-X), breaking the C-X bond and inserting the palladium to form a Pd(II) complex (R¹-Pd-X). This step is often the rate-determining step in the cycle. libretexts.orgwikipedia.org

Transmetalation: The organoboron reagent (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide (X) and forming a new Pd(II) complex (R¹-Pd-R²). wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. wikipedia.orgrsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The bromoethenyl group of the title compound makes it a suitable substrate for this transformation. The catalytic cycle is generally understood to proceed as follows: libretexts.org

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species adds to the vinyl bromide to form a Pd(II) complex. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the geometry of the final product. libretexts.org

Reductive Elimination/Base Regeneration: A base is used to remove the hydride from the palladium and regenerate the Pd(0) catalyst. libretexts.org

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. uwindsor.ca The catalytic cycle mirrors that of the Suzuki coupling: rsc.org

Oxidative Addition: A Pd(0) catalyst adds to the vinyl bromide to generate a Pd(II) intermediate. rsc.org

Transmetalation: The organostannane transfers its organic group to the palladium complex. This step is often the rate-determining step and can be slow. uwindsor.ca The rate of transmetalation can be significantly enhanced by the addition of co-catalysts, such as copper(I) salts, or by the choice of ligands. uwindsor.ca

Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst. rsc.org

| Reaction | Step 1: Initiation | Step 2: C-C Bond Formation Precursor | Step 3: Product Release & Catalyst Regeneration |

|---|---|---|---|

| Suzuki-Miyaura | Oxidative Addition of R-X to Pd(0) | Transmetalation with an organoboron reagent | Reductive Elimination |

| Heck | Oxidative Addition of R-X to Pd(0) | Migratory Insertion of an alkene | β-Hydride Elimination followed by base-mediated regeneration |

| Stille | Oxidative Addition of R-X to Pd(0) | Transmetalation with an organostannane reagent | Reductive Elimination |

Advanced Spectroscopic Characterization and Structural Analysis

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. dphen1.com For "Phenol, 4-(2-bromoethenyl)-" (C₈H₇BrO), HRMS is essential for confirming its molecular identity.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Consequently, the molecular ion in the mass spectrum appears as a pair of peaks of nearly equal intensity, separated by two mass units ([M]⁺ and [M+2]⁺). mdpi.com Observing this characteristic doublet is strong evidence for the presence of a single bromine atom in the molecule. HRMS can measure the exact mass of both isotopic peaks, further solidifying the structural assignment.

Table 3: Calculated Exact Masses for the Molecular Ions of Phenol (B47542), 4-(2-bromoethenyl)-

| Molecular Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₈H₇⁷⁹BrO | 197.9731 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a "Phenol, 4-(2-bromoethenyl)-" sample. The gas chromatograph can separate the compound from any starting materials, byproducts, or isomers (such as the E and Z forms). mdpi.com

As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each eluting peak, allowing for positive identification. For "Phenol, 4-(2-bromoethenyl)-", the mass spectrum will prominently display the characteristic 1:1 isotopic cluster for the molecular ion ([M]⁺ and [M+2]⁺ at m/z 198 and 200, respectively, in low-resolution MS), confirming the presence of bromine. mdpi.com The fragmentation pattern, which may include the loss of the bromine atom (Br) or a carbonyl group (CO), provides additional structural information that corroborates the identity of the compound. researchgate.netlibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in "Phenol, 4-(2-bromoethenyl)-" and for probing its conformational characteristics. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures light scattered due to changes in polarizability. semanticscholar.org

Research Findings:

The spectra of "Phenol, 4-(2-bromoethenyl)-" would exhibit characteristic bands corresponding to its constituent parts: the phenol ring, the vinyl group, and the carbon-bromine bond. researchgate.net

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, which is often involved in hydrogen bonding. researchgate.net

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: The phenol ring will show multiple bands in the 1450-1610 cm⁻¹ region in both IR and Raman spectra. mdpi.com

Vinyl C=C Stretch: A band around 1620-1640 cm⁻¹ is expected, with its intensity being stronger in the Raman spectrum due to the symmetric nature of the bond.

C-O Stretch: A strong band in the IR spectrum is anticipated in the 1200-1260 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500-600 cm⁻¹. Raman spectroscopy is particularly useful for observing these lower frequency vibrations. spectroscopyonline.com

The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule, allowing for unambiguous functional group identification. mdpi.comspectroscopyonline.com

Table 2: Key Vibrational Frequencies and Assignments for "Phenol, 4-(2-bromoethenyl)-"

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predominant Technique |

| Phenolic O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Vinyl C=C Stretch | 1620 - 1640 | Raman |

| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |

| C-O Stretch | 1200 - 1260 | IR |

| C-Br Stretch | 500 - 600 | Raman |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis) and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For "Phenol, 4-(2-bromoethenyl)-", the spectrum is dominated by the π-electron system of the phenol ring, which is extended by conjugation with the bromoethenyl substituent.

Research Findings:

The chromophore in this molecule is the phenol group. d-nb.info Phenol itself typically displays two primary π-π* absorption bands: a strong primary band (E-band) around 210 nm and a weaker secondary band (B-band) with fine structure around 270 nm. d-nb.info The attachment of the bromoethenyl group at the para position extends this conjugated system. This extension, along with the auxochromic effects of the hydroxyl and bromine substituents, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenol. units.it

Furthermore, the electronic environment significantly influences the absorption spectrum. For instance, ionization of the phenolic hydroxyl group in a basic medium to form the phenolate (B1203915) anion introduces an additional lone pair into the conjugated system. This results in a pronounced red shift of the absorption bands; the peak near 270 nm in phenol shifts to around 294 nm upon ionization. d-nb.info This pH-dependent spectral shift can be used to determine the pKa of the phenolic proton. Kinetic studies using UV-Vis spectroscopy can also be employed to quantify reaction rates and activation barriers involving the compound.

Table 3: Expected UV-Vis Absorption Data for "Phenol, 4-(2-bromoethenyl)-"

| Solvent/Condition | Expected λₘₐₓ (nm) | Electronic Transition |

| Neutral (e.g., Ethanol) | ~275 - 285 | π → π* (B-band, red-shifted) |

| Basic (e.g., NaOH aq.) | ~295 - 305 | π → π* (Phenolate, red-shifted) |

Note: The absorption maxima are estimates based on the known effects of conjugation and substitution on the phenol chromophore.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for "Phenol, 4-(2-bromoethenyl)-" itself is not readily found in the literature, this technique is highly applicable to its derivatives and is crucial for understanding its spatial arrangement.

Research Findings:

For a molecule like "Phenol, 4-(2-bromoethenyl)-", X-ray crystallography would provide a wealth of information. It can confirm the planarity of the aromatic ring and determine the exact bond lengths, bond angles, and torsion angles. A key structural feature that this technique can unambiguously resolve is the stereochemistry of the bromoethenyl group. The double bond introduces the possibility of E/Z (trans/cis) isomerism, and X-ray analysis provides a definitive assignment of the configuration.

Studies on complex derivatives containing related moieties, such as a 1-(2-bromoethyl) group, have successfully employed single-crystal X-ray diffraction to elucidate the complete molecular structure and relative stereochemistry. mdpi.com This demonstrates the feasibility and power of the technique for analyzing brominated organic compounds. The data obtained from such an analysis includes the unit cell dimensions, space group, and the precise atomic coordinates for each atom in the molecule.

Table 4: Information Obtainable from X-ray Crystallography of a Derivative

| Parameter | Significance |

| Molecular Formula & Weight | Confirms the composition of the crystallized material. |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | Provides the exact position of every atom, allowing for calculation of all bond lengths and angles. |

| Stereochemistry | Unambiguously determines the E/Z configuration of the double bond. |

| Intermolecular Interactions | Reveals details of solid-state packing, such as hydrogen bonding involving the phenol group. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the prediction of various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in calculating the electronic structure of molecules. mpg.de DFT methods are used to determine the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. mpg.de For phenolic compounds, DFT calculations can predict parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecular geometry.

The electronic properties of substituted phenols, including those with halogenated side chains, are significantly influenced by the nature and position of the substituents. researchgate.net The electron-withdrawing or donating character of these groups alters the charge distribution on the aromatic ring and the phenolic hydroxyl group, which can be quantified using DFT. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the presence of a bromoethenyl group at the para position influences the acidity of the phenolic proton and the susceptibility of the aromatic ring to substitution reactions.

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the sites of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. bohrium.com

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for elucidating reaction mechanisms. These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. uomustansiriyah.edu.iq For reactions involving Phenol (B47542), 4-(2-bromoethenyl)-, such as nucleophilic substitution at the vinylic carbon or reactions at the phenolic hydroxyl group, ab initio calculations can provide detailed insights into the reaction pathways.

For example, in the study of nucleophilic aromatic substitution (SNAr) reactions, computational methods have been used to predict the regioselectivity and reaction barriers. researchgate.net While the specific compound "Phenol, 4-(2-bromoethenyl)-" may not have been the direct subject of all such studies, the principles derived from investigations of similar substituted phenols and bromo-functionalized compounds are transferable. These calculations can help in understanding the factors that control the reaction kinetics and thermodynamics, such as the role of the solvent and the nature of the nucleophile.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations, in particular, have proven to be effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netmodgraph.co.ukresearchgate.nettau.ac.il

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. bohrium.commodgraph.co.uk These theoretical values, when referenced against a standard, can be compared with experimental spectra to aid in signal assignment. For Phenol, 4-(2-bromoethenyl)-, DFT calculations can predict the chemical shifts of the aromatic protons, the vinylic protons, and the carbons in the benzene (B151609) ring and the ethenyl side chain. The accuracy of these predictions is often dependent on the level of theory and the basis set used in the calculation. modgraph.co.uk

Similarly, the vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated. researchgate.netresearchgate.netresearchgate.net These calculated frequencies can be compared with experimental IR and Raman spectra to help in the assignment of vibrational bands to specific functional groups and molecular motions, such as the O-H stretch of the phenol group, C=C stretching of the vinyl group, and C-Br stretching.

| Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| OH Chemical Shift (ppm) | B3LYP/cc-pVTZ | Variable | 9.2 (in d6-DMSO) modgraph.co.uk |

| C-O Stretching (cm⁻¹) | DFT/B3LYP | Calculated | 1418 (IR) researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govfrontiersin.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify stable conformations and the transitions between them. nih.gov

For a molecule like Phenol, 4-(2-bromoethenyl)-, MD simulations can reveal the preferred orientation of the bromoethenyl group relative to the phenyl ring. The rotational barrier around the C-C single bond connecting the vinyl group to the ring can be estimated, providing insight into the molecule's flexibility.

MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules or other solute molecules. stanford.edu The strength and dynamics of these hydrogen bonds play a crucial role in the solubility and reactivity of the compound. For instance, in a polar solvent, the phenol group will act as a hydrogen bond donor, which can influence its acidity and reactivity in chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical correlation, not direct biological impact)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. mdpi.commdpi.comimist.ma While often applied to biological activity, the QSAR methodology can also be used to correlate structure with physical or chemical properties. In a theoretical context, QSAR can be used to predict the properties of new, unsynthesized compounds based on a model developed from a set of known molecules.

For a series of substituted phenols, QSAR models can be developed to predict properties like acidity (pKa), lipophilicity (logP), or reactivity in a specific reaction. The descriptors used in these models are derived from the molecular structure and can be calculated using computational methods. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

For Phenol, 4-(2-bromoethenyl)-, its contribution to a QSAR model would be based on descriptors that quantify the effect of the 4-(2-bromoethenyl) substituent. The development of such models allows for the systematic exploration of how structural modifications are likely to affect a particular property, guiding the design of new molecules with desired characteristics.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways provides a detailed, step-by-step understanding of how a chemical reaction occurs. sci-hub.sedokumen.pub This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy of the reaction.

For reactions involving Phenol, 4-(2-bromoethenyl)-, such as its synthesis or subsequent transformations, computational modeling can be used to compare different possible mechanisms and determine the most likely pathway. For example, in a nucleophilic substitution reaction on the bromoethenyl group, calculations can help to determine whether the reaction proceeds through an addition-elimination or an elimination-addition mechanism.

Derivative Synthesis and Exploration of Advanced Molecular Architectures

Synthesis of Phenol (B47542), 4-(2-bromoethenyl)-Based Polymers and Oligomers

The capacity of Phenol, 4-(2-bromoethenyl)- to undergo polymerization has opened avenues for creating novel polymeric materials with unique properties. The strategic design of monomers and the selection of appropriate polymerization techniques are crucial in determining the final characteristics of the resulting polymers.

Monomer Design and Polymerization Strategies

The foundation of creating polymers from Phenol, 4-(2-bromoethenyl)- lies in the thoughtful design of the monomer unit and the subsequent polymerization strategy. The presence of the vinyl group allows for addition polymerization, while the phenolic and bromo functionalities offer sites for further modification, either before or after polymerization.

One approach involves the protection of the phenolic hydroxyl group prior to polymerization to prevent unwanted side reactions. For instance, the hydroxyl group can be converted to an ether or ester, which can be later deprotected if the free phenol is desired in the final polymer. Crosslinked polymers can be prepared by copolymerizing the monomer with crosslinking agents like divinylbenzene. iupac.org

The bromoethenyl group itself is highly reactive and can participate in various polymerization reactions. For example, radical polymerization can be initiated using standard initiators. The resulting poly(4-(2-bromoethenyl)phenol) possesses a backbone with pendant bromo-functionalized phenyl groups, which are available for post-polymerization modification. This strategy allows for the introduction of a wide array of functional groups onto the polymer chain.

Furthermore, derivatives of Phenol, 4-(2-bromoethenyl)- can be designed to incorporate other reactive moieties, enabling different polymerization methods. For instance, converting the phenol to an acrylate (B77674) or methacrylate (B99206) derivative allows for its participation in well-controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which can yield polymers with controlled molecular weights and narrow polydispersity. polysciences.comscispace.com

Development of Functional Materials with Tailored Properties

The polymers and oligomers derived from Phenol, 4-(2-bromoethenyl)- serve as platforms for developing functional materials with properties tailored for specific applications. The ability to modify the polymer both at the backbone and the side chains is a key advantage.

The bromo-functionalized polymers are precursors to a variety of materials. The bromine atom can be substituted by various nucleophiles, allowing for the introduction of functionalities such as amines, azides, or thiols. acs.org This post-polymerization modification is a powerful tool for tuning the polymer's properties, such as its solubility, thermal stability, and reactivity.

For example, the introduction of polar groups can enhance the polymer's solubility in aqueous media, a desirable property for biomedical applications. Conversely, the attachment of long alkyl chains can increase its hydrophobicity, making it suitable for applications in coatings or as a component in composite materials. The incorporation of fluorinated groups, for instance through reaction with fluorinated phenols, can lead to materials with enhanced thermal and chemical resistance. mdpi.comresearchgate.net

The phenolic hydroxyl group, if present in the final polymer, can act as a hydrogen-bond donor and a site for further chemical reactions. This feature is particularly useful in creating materials with specific adhesive properties or for the development of polymer-supported catalysts. Phenolic resins, known for their thermal stability, can be synthesized using derivatives of this compound. core.ac.uk

| Polymer Type | Monomer | Polymerization Method | Potential Properties/Applications |

| Poly(4-(2-bromoethenyl)phenol) | Phenol, 4-(2-bromoethenyl)- | Radical Polymerization | Precursor for functional materials, reactive polymer support |

| Poly(4-acryloyl-1-(2-bromoethenyl)benzene) | 4-acryloyl-1-(2-bromoethenyl)benzene | Controlled Radical Polymerization (e.g., ATRP) | Well-defined polymer architectures, functional coatings |

| Crosslinked Copolymers | Phenol, 4-(2-bromoethenyl)- and Divinylbenzene | Suspension Polymerization | Insoluble polymer beads, solid-phase synthesis support |

Preparation of Hybrid Materials Incorporating Phenol, 4-(2-bromoethenyl)- Scaffolds

Hybrid materials, which combine the properties of organic and inorganic components, can be synthesized using Phenol, 4-(2-bromoethenyl)- as a key building block. The reactive functionalities of this compound allow for its covalent attachment to or incorporation within inorganic matrices.

One strategy involves the surface modification of inorganic nanoparticles, such as silica (B1680970) or metal oxides. The phenolic hydroxyl group can react with surface hydroxyls on the inorganic material, forming a stable ether linkage. Alternatively, the bromoethenyl group can be utilized for "grafting-from" polymerization, where polymer chains are grown directly from the surface of the nanoparticles.

Another approach is the use of Phenol, 4-(2-bromoethenyl)- derivatives in sol-gel processes. By co-condensing a silyl-functionalized derivative of the phenol with metal alkoxides, a hybrid network can be formed where the organic component is an integral part of the inorganic matrix. These hybrid materials can exhibit a unique combination of properties, such as the mechanical strength and thermal stability of the inorganic component and the functionality and processability of the organic polymer. For instance, incorporating fluorinated derivatives can lead to hybrid composites with enhanced performance characteristics. mdpi.comresearchgate.net

Synthesis of Bromoalkenylphenol-Containing Ionic Liquids

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. wiserpub.com Phenol, 4-(2-bromoethenyl)- and its derivatives can serve as versatile precursors for the synthesis of novel ionic liquids.

The synthesis typically involves a two-step process: the formation of the desired cation and subsequent anion exchange. juniperpublishers.com The phenolic starting material can be functionalized to create the cationic part of the ionic liquid. For example, the bromoethyl group of 4-(2-bromoethyl)phenol (B83804), a related compound, can be reacted with an amine, such as an imidazole (B134444) derivative, to form a quaternary ammonium (B1175870) or imidazolium (B1220033) cation. rsc.org

A notable example is the synthesis of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, which is a precursor for ionic liquids. mdpi.com This compound is synthesized via a nucleophilic aromatic substitution reaction between pentafluoropyridine (B1199360) and 4-(2-bromoethyl)phenol. The resulting molecule contains a bromoalkyl tether that can be further reacted to form the cationic center of an ionic liquid. The presence of the tetrafluoropyridine moiety can impart unique properties to the resulting ionic liquid, such as increased thermal stability and different solubility characteristics. The synthesis of various bromoaluminate ionic liquids has also been reported, showcasing the versatility of bromine-containing precursors in this field. nih.gov

| Ionic Liquid Precursor | Synthesis Method | Potential Cation | Potential Anion |

| 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | Nucleophilic Aromatic Substitution | Imidazolium, Pyridinium | Br⁻, BF₄⁻, PF₆⁻ |

| N-alkyl-N-(4-(2-bromoethenyl)phenyl)imidazolium bromide | Quaternization | Imidazolium | Br⁻ |

Derivatization Towards Bioconjugation Reagents and Molecular Probes (excluding specific biological applications)

The reactive nature of Phenol, 4-(2-bromoethenyl)- makes it a valuable scaffold for the synthesis of bioconjugation reagents and molecular probes. These tools are essential for studying biological systems, and the ability to attach reporter groups and ligands to biomolecules is a key aspect of their function.

Attachment of Reporter Groups and Ligands

The bromoethenyl and phenolic groups of Phenol, 4-(2-bromoethenyl)- provide handles for the attachment of various reporter groups, such as fluorescent dyes or affinity tags, and ligands that can bind to specific biological targets.

The bromine atom can be displaced by nucleophiles, such as thiols or amines, which are common functional groups in biomolecules and reporter molecules. This allows for the direct conjugation of the phenol-based scaffold. For example, a fluorescent dye containing a thiol group can be attached to the bromoethenyl moiety via a nucleophilic substitution reaction.

The phenolic hydroxyl group can also be used as a point of attachment. It can be derivatized to form an activated ester or other reactive group that can then react with amine groups on a biomolecule or ligand. Furthermore, the phenol itself can be a recognition element in certain biological interactions. frontiersin.org

The development of molecular probes often involves the synthesis of molecules that can report on their local environment. For instance, a derivative of Phenol, 4-(2-bromoethenyl)- could be designed to incorporate a fluorophore whose emission properties are sensitive to changes in polarity or pH. The bromoethenyl group could be used to anchor the probe to a specific location, while the phenolic portion could be part of the environmentally sensitive reporting unit. The synthesis of such probes requires careful consideration of the reactivity of the different functional groups to ensure selective modification. illinois.eduarkat-usa.org

| Functional Group on Phenol, 4-(2-bromoethenyl)- | Reaction Type | Attached Moiety |

| Bromoethenyl | Nucleophilic Substitution | Thiol-containing fluorescent dye, Amine-containing ligand |

| Phenolic Hydroxyl | Esterification/Etherification | Activated ester for amine coupling, Ligand with a leaving group |

Studies on Molecular Interactions with Biomolecules

Extensive searches of scientific literature and databases have revealed a notable absence of published research specifically detailing the mechanistic molecular interactions of Phenol, 4-(2-bromoethenyl)- with biomolecules. Consequently, there is no available data on its enzyme-substrate binding kinetics or other related mechanistic studies.

While research exists on the biomolecular interactions of various other brominated phenolic compounds, the unique structural and electronic properties conferred by the 4-(2-bromoethenyl) substituent mean that data from analogues cannot be reliably extrapolated to this specific molecule. Mechanistic studies are crucial for understanding the specific interactions, such as binding affinity and inhibition constants, that a compound may have with biological targets like enzymes and receptors.

The lack of such studies for Phenol, 4-(2-bromoethenyl)- represents a significant gap in the scientific understanding of this compound's potential bioactivity. Future research endeavors would be necessary to elucidate its specific molecular interactions and to determine any potential as a modulator of biomolecular function. Such studies would involve techniques like spectrophotometry, calorimetry, or surface plasmon resonance to quantify binding events and determine kinetic parameters.

Data Tables

No data available.

Analytical Methodologies and Environmental Fate Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone for the analysis of brominated phenols, allowing for their separation from complex environmental matrices such as water and soil. mdpi.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often depends on the volatility and thermal stability of the target analytes.

HPLC is a robust and widely used technique for the analysis of phenolic compounds. nih.gov For compounds like brominated phenols, reverse-phase HPLC is a common approach. sielc.com A study on the analysis of various bromophenols in aqueous samples utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity. nih.gov This method allows for the simultaneous analysis of trace amounts of different bromophenols. nih.gov

A typical HPLC method for a related compound, 4-(2-Bromoethyl)phenol (B83804), employs a reverse-phase (RP) C18 column. nih.govsielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, which may be acidified with phosphoric or formic acid to improve peak shape and resolution. sielc.com For detection, a UV-Vis Diode Array Detector (DAD) is commonly used, with monitoring at specific wavelengths to identify and quantify the phenolic compounds. nih.gov